molecular formula C6H6BrNO2 B2633388 5-bromo-1-methyl-1H-pyrrole-3-carboxylic acid CAS No. 1515982-14-5

5-bromo-1-methyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B2633388
CAS No.: 1515982-14-5
M. Wt: 204.023
InChI Key: AKKMKWRLBFUUMQ-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-1H-pyrrole-3-carboxylic acid is an organic compound with the molecular formula C6H6BrNO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-methyl-1H-pyrrole-3-carboxylic acid typically involves the bromination of 1-methyl-1H-pyrrole-3-carboxylic acid. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature. The reaction proceeds as follows:

  • Dissolve 1-methyl-1H-pyrrole-3-carboxylic acid in dichloromethane.
  • Add N-bromosuccinimide to the solution.
  • Stir the reaction mixture at room temperature until the reaction is complete.
  • Isolate the product by filtration and purify it using recrystallization techniques.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The pyrrole ring can be oxidized under specific conditions to form pyrrole-2,3-diones.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include 5-azido-1-methyl-1H-pyrrole-3-carboxylic acid, 5-thio-1-methyl-1H-pyrrole-3-carboxylic acid, and 5-alkoxy-1-methyl-1H-pyrrole-3-carboxylic acid.

    Oxidation Reactions: Products include pyrrole-2,3-diones.

    Reduction Reactions: Products include 5-bromo-1-methyl-1H-pyrrole-3-methanol and 5-bromo-1-methyl-1H-pyrrole-3-aldehyde.

Scientific Research Applications

5-Bromo-1-methyl-1H-pyrrole-3-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.

Mechanism of Action

The mechanism of action of 5-bromo-1-methyl-1H-pyrrole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The bromine atom and carboxylic acid group can interact with specific molecular targets, leading to the modulation of biological pathways. The exact mechanism can vary based on the structure of the target molecule and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid: Similar in structure but contains a pyrazole ring instead of a pyrrole ring.

    5-Methyl-1H-pyrrole-3-carboxylic acid: Lacks the bromine atom, making it less reactive in substitution reactions.

    5-Bromo-1H-pyrrole-3-carboxylic acid: Lacks the methyl group, which can affect its solubility and reactivity.

Uniqueness

5-Bromo-1-methyl-1H-pyrrole-3-carboxylic acid is unique due to the presence of both a bromine atom and a methyl group on the pyrrole ring. This combination of substituents enhances its reactivity and makes it a versatile intermediate in organic synthesis. The bromine atom allows for further functionalization through substitution reactions, while the methyl group can influence the compound’s solubility and stability.

Properties

IUPAC Name

5-bromo-1-methylpyrrole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2/c1-8-3-4(6(9)10)2-5(8)7/h2-3H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKMKWRLBFUUMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1515982-14-5
Record name 5-bromo-1-methyl-1H-pyrrole-3-carboxylic acid
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